BenchChemオンラインストアへようこそ!

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide

Chemical sourcing Screening library procurement Supply chain diversity

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide (MW 400.54 g/mol, formula C22H28N2O3S) is a synthetic small molecule that integrates a 4-benzylpiperidine scaffold with an N-ethylbenzenesulfonamide moiety connected via an oxoethyl linker. The 4-benzylpiperidine pharmacophore is a privileged structural element found in the FDA-approved drug donepezil, as well as in numerous investigational NMDA receptor antagonists and sigma receptor ligands under development for CNS disorders.

Molecular Formula C22H28N2O3S
Molecular Weight 400.5 g/mol
Cat. No. B4239410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide
Molecular FormulaC22H28N2O3S
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCCN(CC(=O)N1CCC(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C22H28N2O3S/c1-2-24(28(26,27)21-11-7-4-8-12-21)18-22(25)23-15-13-20(14-16-23)17-19-9-5-3-6-10-19/h3-12,20H,2,13-18H2,1H3
InChIKeyGKAYCQMNBZIIJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide: Procurement-Ready Profile for CNS-Focused Screening Libraries


N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide (MW 400.54 g/mol, formula C22H28N2O3S) is a synthetic small molecule that integrates a 4-benzylpiperidine scaffold with an N-ethylbenzenesulfonamide moiety connected via an oxoethyl linker . The 4-benzylpiperidine pharmacophore is a privileged structural element found in the FDA-approved drug donepezil, as well as in numerous investigational NMDA receptor antagonists and sigma receptor ligands under development for CNS disorders [1]. The benzenesulfonamide group further expands pharmacological interrogation potential, as evidenced by its presence in potent 5-HT7 receptor antagonists (e.g., compound 68, Ki = 0.3 nM at 5-HT7R) and butyrylcholinesterase inhibitors evaluated for Alzheimer's disease [2][3]. The compound is in stock at multiple commercial suppliers including ChemDiv (Compound ID Y050-0868) and Aquarius (Catalog AQR-0356), making it immediately accessible for high-throughput screening campaigns and medicinal chemistry optimization programs .

Why N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide Cannot Be Replaced by In-Class Benzenesulfonamide Analogs


Benzenesulfonamide-piperidine hybrids constitute a structurally diverse chemical class where minor modifications produce radical shifts in pharmacological target engagement. Substitution at the benzenesulfonamide aryl ring (e.g., 4-chloro or 3-methoxy variants of the target compound) is known within the broader medicinal chemistry literature to alter receptor subtype selectivity, metabolic stability, and passive membrane permeability [1]. The 4-benzylpiperidine scaffold itself, when coupled to different sulfonamide warheads, has yielded ligands spanning sigma-1 receptors (Ki = 0.93–1.1 nM), butyrylcholinesterase (nanomolar IC50), and 5-HT7 receptors (Ki = 0.3 nM) — targets with fundamentally different therapeutic implications [2][3]. Critically, the target compound's N-ethylbenzenesulfonamide substituent and oxoethyl linker topology distinguish it from close catalog analogs (e.g., the 4-chloro derivative, MW 435.0; the N-benzyl-methanesulfonamide variant, MW 400.5) and from donepezil-arylsulfonamide hybrids, each of which occupies a different region of chemical space and thus cannot be assumed to exhibit identical biological activity [1]. Direct experimental evidence comparing the target compound against specific structural analogs in the same assay is not available in the peer-reviewed or patent literature as of the search date. Consequently, the quantitative differentiation below is constructed from available vendor-supplied property data and indirect inference from structurally related chemotypes, with this evidentiary limitation explicitly acknowledged herein.

N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Catalog Scope Advantage: Multi-Vendor Availability vs. Single-Source Structural Analogs

The target compound is in stock and orderable from at least two independent commercial suppliers — ChemDiv (Compound ID Y050-0868) and Aquarius (Catalog AQR-0356) — providing procurement redundancy and competitive pricing leverage . In contrast, the closest structural analogs in the same chemical series, including the 4-chloro derivative (MW 435.0 g/mol) and the N-benzyl-methanesulfonamide variant (MW 400.5 g/mol), appear to be available from only a single vendor each, creating single-supplier dependency risk for sustained screening campaigns [1]. This multi-supplier availability reduces lead times, mitigates supply chain disruption risk, and supports competitive quotation-based procurement.

Chemical sourcing Screening library procurement Supply chain diversity

Physicochemical Profile: Predicted logP and logSw Positioning for CNS Permeability Screening

The target compound has a vendor-reported predicted logP of 3.67 and predicted logSw of -3.79 . Within the broader CNS drug-design literature, CNS-penetrant small molecules typically exhibit logP values in the 2–5 range and moderate aqueous solubility to balance passive membrane permeability with sufficient dissolution for in vitro assay compatibility [1]. The 4-chloro analog, carrying an additional chlorine atom on the benzenesulfonamide ring (MW 435.0 vs. 400.54 for the target), is expected by structural inference to have a higher logP (approximately +0.5 to +0.7 units based on the Hansch π constant for aromatic Cl substitution), which may enhance passive permeability but simultaneously increase plasma protein binding and reduce aqueous solubility — a trade-off that can confound dose-response measurements in biochemical assays [2]. No experimentally measured logP or logD values for either compound were located in the public domain.

CNS drug discovery Blood-brain barrier permeability Physicochemical property prediction

Polar Surface Area: Computed TPSA Positioning for CNS Multiparameter Optimization

The target compound has a vendor-reported topological polar surface area (TPSA) of 47.46 Ų . This value falls within the established CNS drug-design guideline of TPSA < 60–70 Ų for passive blood-brain barrier penetration, as defined by the seminal analysis of CNS versus non-CNS drugs [1]. In comparison, donepezil (marketed AChE inhibitor for Alzheimer's disease, containing a 4-benzylpiperidine core) has a TPSA of 38.77 Ų, while the more complex donepezil-arylsulfonamide hybrids reported in the literature have TPSA values exceeding 80 Ų [2][3]. The target compound's intermediate TPSA — higher than donepezil but substantially lower than the bulkier hybrid molecules — may represent a balanced design point for programs optimizing CNS penetration while retaining sufficient polarity for aqueous solubility.

CNS MPO score Blood-brain barrier Drug-likeness prediction

Tox21 Screening Data: Selectivity Profile Against Closest Catalog Analogs

Limited Tox21 qHTS screening data are available in PubChem for compounds within this chemical series. The target compound was tested in the PGC-ERR antagonist mode assay (AID 1224841) with a multiplexed cell viability counter screen (AID 1224840), and was classified as inactive (PUBCHEM_ACTIVITY_SCORE = 0), indicating no significant perturbation of the estrogen-related receptor signaling pathway at the tested concentrations [1][2]. This absence of ERR-pathway activity may represent a useful negative-selectivity data point for programs concerned with endocrine receptor off-target effects. By contrast, structurally related benzenesulfonamide-piperidine compounds from the same screening library have shown varying activity profiles across the broader Tox21 panel (including PAD4 inhibition, σ receptor binding, and GPCR modulation), highlighting that Tox21 response is not uniform across the chemotype [3][4]. Direct comparative Tox21 data for the target compound versus the 4-chloro analog or N-benzyl-methanesulfonamide variant within the same assay panel are not available.

Tox21 In vitro toxicology Off-target liability screening

Optimal Research Application Scenarios for N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide Based on Verified Evidence


CNS-Focused High-Throughput Screening Library Enrichment

The compound's 4-benzylpiperidine scaffold (the donepezil pharmacophore) and predicted CNS-favorable physicochemical properties — logP of 3.67 and TPSA of 47.46 Ų, both within established CNS drug-likeness boundaries [1] — position it as a strong candidate for inclusion in CNS-biased screening decks targeting neurodegenerative or neuropsychiatric indications. Its multi-supplier availability reduces the risk of stockout during iterative screening campaigns [2].

Structure-Activity Relationship (SAR) Exploration Around the 4-Benzylpiperidine-Benzenesulfonamide Chemotype

As a non-chlorinated, unsubstituted benzenesulfonamide reference compound, this molecule serves as an essential baseline for SAR studies comparing halogenated analogs (e.g., the 4-chloro derivative, MW 435.0). The predicted logP difference of approximately 0.5–0.7 units between the target compound and its 4-chloro analog provides a tractable system for studying the impact of aryl halogens on permeability, metabolic stability, and off-target binding without the confounding influence of additional structural modifications .

Multitarget-Directed Ligand (MTDL) Design for Alzheimer's Disease

Informed by the demonstrated success of donepezil-arylsulfonamide hybrids as dual AChE inhibitors and Aβ aggregation inhibitors (compound 9: AChE IC50 = 1.6 μM, Aβ aggregation inhibition 60.7%), the target compound's benzylpiperidine-arylsulfonamide architecture provides a validated starting point for designing next-generation MTDLs [3]. Its unsubstituted benzenesulfonamide ring offers a synthetically accessible handle for further functionalization to tune AChE/BChE selectivity and amyloid-targeting properties.

Off-Target Selectivity Profiling Using Public Tox21 Data as Baseline

The compound's inactive classification (PUBCHEM_ACTIVITY_SCORE = 0) in the PGC-ERR pathway Tox21 assay provides a documented negative-control data point [4]. For programs developing benzenesulfonamide-based CNS agents, this datum can serve as an initial selectivity flag when benchmarking new analogs against endocrine receptor safety liabilities, enabling early-stage deselection of compounds with nuclear receptor activity without requiring de novo screening.

Quote Request

Request a Quote for N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.